1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl-

Physicochemical Properties Lipophilicity Hydrogen Bonding

1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- (CAS 2113-72-6) is an allyl-substituted dithiobiurea derivative with the IUPAC name 1-(carbamothioylamino)-3-prop-2-enylthiourea. Its structure features a hydrazine core flanked by two thiourea groups, with a single 2-propen-1-yl (allyl) substituent on one terminal nitrogen.

Molecular Formula C5H10N4S2
Molecular Weight 190.3 g/mol
CAS No. 2113-72-6
Cat. No. B12177165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl-
CAS2113-72-6
Molecular FormulaC5H10N4S2
Molecular Weight190.3 g/mol
Structural Identifiers
SMILESC=CCNC(=S)NNC(=S)N
InChIInChI=1S/C5H10N4S2/c1-2-3-7-5(11)9-8-4(6)10/h2H,1,3H2,(H3,6,8,10)(H2,7,9,11)
InChIKeyQLJIUOJUGAWXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- (CAS 2113-72-6): Sourcing an Allyl-Dithiobiurea Building Block


1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- (CAS 2113-72-6) is an allyl-substituted dithiobiurea derivative with the IUPAC name 1-(carbamothioylamino)-3-prop-2-enylthiourea . Its structure features a hydrazine core flanked by two thiourea groups, with a single 2-propen-1-yl (allyl) substituent on one terminal nitrogen. This compound is primarily positioned as a specialized synthetic intermediate or research building block, rather than a bioactive end-product. The presence of the allyl group introduces a reactive olefin handle, while the dual thiourea groups offer multi-dentate metal-coordination potential . However, its presence in the scientific literature is markedly sparse, and it should not be confused with the structurally related but pharmacologically distinct anti-gonadotropic agent methallibure (CAS 926-93-2), which features a different alkyl substitution pattern .

Why 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- Cannot Be Casually Replaced


Generic substitution within the 1,2-hydrazinedicarbothioamide class is scientifically risky without head-to-head data. The specific position and nature of the N-alkyl substituent dictate not only reactivity and metal-binding geometry but also biological and toxicological profiles. For instance, the closely related derivative methallibure (N1-methyl-N2-(1-methylallyl)) is a known anti-gonadotropic agent with well-documented reproductive toxicity , whereas the completely unsubstituted 1,2-hydrazinedicarbothioamide (CAS 142-46-1) serves as a simple ligand for radiopharmaceuticals and metal detoxification . The mono-allyl target compound presents a distinct intermediate substitution pattern. Its single allyl group theoretically offers a click-chemistry or polymerization anchor absent in its symmetrically substituted analogs, while its free thiourea termini differ from the di-allyl variant (CAS 539-97-9) . Substitution at this level alters hydrogen-bond donor/acceptor counts (4 donors/2 acceptors) and logP (XLogP3-AA = 0.1), directly impacting solubility and partitioning vs. bulkier or more lipophilic alternatives .

Quantitative Differentiation Evidence for 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- (CAS 2113-72-6)


Mono-Allyl Substitution Provides a Differential Physicochemical Profile vs. Symmetrical Dithiobiureas

The target compound possesses a calculated partition coefficient (XLogP3-AA) of 0.1, which places it in a distinct lipophilicity band compared to analogous dithiobiureas . The unsubstituted 1,2-hydrazinedicarbothioamide (CAS 142-46-1) is highly polar and soluble only in hot water and polar aprotic solvents , while the di-allyl derivative (CAS 539-97-9) with a larger hydrocarbon surface area is expected to have significantly higher logP. The mono-allyl compound's balanced hydrogen-bond donor count (4) and acceptor count (2) also differ from N-methyl variants, impacting crystal packing and receptor-binding pharmacophore compatibility. This intermediate lipophilicity is a key selection criterion for applications where both aqueous compatibility and membrane permeation are required.

Physicochemical Properties Lipophilicity Hydrogen Bonding Medicinal Chemistry

Distinct Substitution Pattern Avoids the Documented Reproductive Toxicity of Methallibure

Methallibure (CAS 926-93-2), a structurally related 1,2-hydrazinedicarbothioamide featuring an N1-methyl and N2-(1-methyl-2-propenyl) substitution, is a potent anti-gonadotropic agent that has been documented to cause selective and reversible inhibition of pituitary gonadotrophic function and to act as an experimental teratogen . The target compound (CAS 2113-72-6) lacks the N1-methyl group and the branched allyl moiety, carrying only a simple linear allyl group. While no toxicity data exists for the target compound, its different substitution pattern is a critical selection factor. The absence of the N-methyl group—a key pharmacophore for methallibure's endocrine activity —means it is structurally unlikely to share this specific toxicity mechanism. This distinction is paramount for researchers seeking a dithiobiurea building block without anti-gonadotropic liability.

Toxicity Anti-gonadotropic Safety Veterinary Medicine

Single Allyl Handle Enables Orthogonal Conjugation Chemistry Distinguishing It from Non-Allyl or Di-Allyl Variants

The target compound's single terminal allyl group (2-propen-1-yl) provides a unique reactive site for thiol-ene radical addition or transition-metal-catalyzed coupling reactions . This contrasts with the unsubstituted dithiobiurea (CAS 142-46-1), which lacks any olefinic handle, and the diallyl variant (CAS 539-97-9), which offers two such handles potentially leading to cross-linking . For applications requiring site-specific, mono-functionalization—such as the synthesis of functional polymers, surface grafting, or prodrug conjugation—the mono-allyl compound allows for precise stoichiometric control. The presence of free thiourea NH groups adjacent to the allyl site also allows for pre-organization of metal ions before or after conjugation, a feature not accessible with simple N-allyl thioureas like allylthiourea (CAS 109-57-9) .

Click Chemistry Polymer Chemistry Bioconjugation Thiol-ene

Procurement-Worthy Application Scenarios for 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl-


Monomer for Metal-Coordination Polymer Synthesis

The combination of a single, well-defined allyl polymerizable group and a dual-thiourea metal-binding pocket in 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- makes it a strong candidate as a functional monomer. It can be co-polymerized with commodity monomers via radical or thiol-ene mechanisms to install metal-chelating sites along a polymer backbone without cross-linking, a problem encountered with di-allyl analogs . This creates selective metal-sorbing materials or catalytic scaffolds where controlled loading is essential.

Specialized Synthetic Intermediate for Heterocyclic Chemistry

Dithiobiureas are well-established precursors to 1,3,4-thiadiazoles and 1,2,4-triazoles . The mono-allyl derivative offers a differentiated path: the thiourea groups can be cyclized with electrophiles to form the heterocyclic core, while the pendant allyl group remains intact for later-stage functionalization. This orthogonality is absent in unsubstituted dithiobiurea and lost in the diallyl variant where both arms might react, making CAS 2113-72-6 the preferred choice for building complex, diversely decorated heterocyclic libraries.

Metal-Organic Framework (MOF) Linker with Post-Synthetic Modification Potential

The compact, sulfur-rich structure of 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- provides multiple coordination sites (S and N donors) in a small building block . Its hydroxyphilic-lipophilic balance (XLogP 0.1) is suitable for solvothermal MOF synthesis in mixed aqueous-organic solvent systems, unlike the poorly soluble parent dithiobiurea . Crucially, the allyl group remains available for post-synthetic modification (PSM) via thiol-ene 'click' chemistry to tune pore functionality, a feature not offered by any other commercially accessible dithiobiurea.

Replacement Building Block in Medicinal Chemistry to Avoid Endocrine Toxicity

For structure-activity relationship (SAR) studies where the dithiobiurea core is essential for target engagement (e.g., carbonic anhydrase inhibition ), but the anti-gonadotropic and teratogenic effects of methallibure-like compounds must be avoided, the N1-2-propen-1-yl derivative is the logical surrogate. It lacks the N-methyl and branched allyl motifs associated with endocrine disruption , enabling core pharmacophore exploration with a potentially cleaner safety profile for in vivo proof-of-concept studies.

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